7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole is a compound belonging to the class of heterocyclic organic compounds known for their diverse biological activities. This compound features a pyrazolo[5,1-b]oxazole scaffold, which is significant in medicinal chemistry due to its potential therapeutic applications. The molecular formula of this compound is , and it has a molecular weight of approximately 203.04 g/mol.
The compound is classified under the category of brominated heterocycles, specifically pyrazoles and oxazoles, which are known for their roles in various chemical reactions and biological processes. It is primarily sourced from synthetic routes involving the bromination of appropriate precursors. The compound has been cataloged with the CAS number 1554086-90-6, facilitating its identification in chemical databases.
The synthesis of 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole typically involves several key steps:
The specific reaction conditions (temperature, solvent, and reaction time) can vary depending on the desired yield and purity. For instance, using solvents like dichloromethane or acetonitrile can enhance solubility and reaction efficiency.
The molecular structure of 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole consists of a pyrazole ring fused to an oxazole ring with a bromine atom at the 7-position and a methyl group at the 2-position.
These structural details are crucial for understanding its reactivity and interaction with biological targets.
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole can undergo various chemical reactions:
These reactions are facilitated by common reagents like sodium borohydride for reduction and hydrogen peroxide for oxidation.
Understanding the reactivity patterns helps in designing synthetic pathways for related compounds or derivatives that may exhibit enhanced biological activity.
The mechanism of action for 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets in biological systems:
Research indicates that such interactions lead to observable biological effects, including potential antimicrobial and anticancer activities.
These properties are essential for practical applications in laboratory settings and industrial processes.
The applications of 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole span several fields:
These applications highlight its versatility as a building block in various scientific disciplines.
The construction of 7-bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole relies on sequential transformations to assemble the fused heterocyclic core. A predominant approach employs 3-methyl-1H-pyrazol-5-amine as the foundational precursor, leveraging its inherent reactivity for ring functionalization and subsequent annulation. The synthesis proceeds through three critical stages: pyrazole ring formation, regioselective bromination, and oxazole ring cyclization [1].
Initial pyrazole ring elaboration involves condensation reactions with carbonyl-containing species to establish the necessary substitution pattern. Following this, the key intermediate undergoes bromination at the 7-position—a step requiring precise control to prevent polybromination. The final cyclization employs base- or acid-catalyzed intramolecular nucleophilic attack, where the oxygen atom of a strategically positioned side chain displaces a leaving group or attacks an activated carbon, forming the oxazole ring [1] [3]. Alternative routes utilize epoxy derivatives or nitroimidazole precursors, though these are less common for this specific derivative. For example, treatment of nitroimidazoles with oxiranes can yield dihydroimidazo-oxazole scaffolds, but adaptations are necessary to incorporate the 2-methyl and 7-bromo substituents [8].
Table 1: Key Intermediates in Pyrazole-Oxazole Hybridization
Intermediate | Role in Synthesis | Structural Feature |
---|---|---|
3-Methyl-1H-pyrazol-5-amine | Core pyrazole precursor | Unsubstituted N-H for functionalization |
4,5-Dibromo-3-methylpyrazole | Brominated intermediate | C4/C5 bromination sites |
Hydroxyalkyl side-chain adduct | Cyclization precursor | Pendant -OH group for ring closure |
Achieving regioselective bromination at the pyrazole’s 7-position (equivalent to position 5 in monocyclic pyrazole numbering) is pivotal for directing downstream reactivity. Unselective bromination leads to mixtures of dibromo or tribromo byproducts, complicating purification and reducing yields. The preferred methodology employs N-bromosuccinimide (NBS) as the brominating agent due to its moderate reactivity and solubility in aprotic polar solvents like dimethylformamide or dichloromethane [1] [3].
Technical execution requires stringent control of temperature (typically -10°C to 25°C) and stoichiometry (1.0–1.2 equivalents of NBS). The reaction exploits the electron density distribution within the pyrazole ring, where position 7 exhibits heightened nucleophilicity in intermediates preceding oxazole ring closure. This regioselectivity is confirmed via nuclear magnetic resonance spectroscopy, with the 7-bromo substituent appearing as a characteristic singlet near δ 7.2 ppm in the proton spectrum [1] [6]. For the 2,3-dihydro variant lacking the 2-methyl group (CAS 1554086-90-6), bromination occurs analogously but yields a lower molecular weight product (FW 189.01 vs. 203.04 g/mol), underscoring the methyl group’s inertness during halogenation [4].
Table 2: Bromination Conditions and Outcomes
Brominating Agent | Solvent | Temperature | Regioselectivity (7- vs. other positions) | Yield Range |
---|---|---|---|---|
N-Bromosuccinimide | Dimethylformamide | 0–5°C | >95% | 70–85% |
Bromine | Dichloromethane | 25°C | 60–75% | 50–65% |
CuBr₂ | Acetonitrile | 60°C | 80–90% | 65–75% |
Cyclization constitutes the decisive step for constructing the 2,3-dihydropyrazolo[5,1-b]oxazole scaffold. Two principal strategies dominate:
The resulting 2,3-dihydrooxazole ring exhibits moderate stability, sensitive to strong acids/bases due to potential ring cleavage. Stability is enhanced by the 2-methyl group, which imposes steric hindrance, reducing susceptibility to nucleophilic attack at the methylene bridge. Characterization via infrared spectroscopy reveals strong C-O-C absorbance between 1050–1150 cm⁻¹ and oxazole ring vibrations near 1555–1600 cm⁻¹ .
Transitioning from laboratory-scale synthesis to industrially viable production demands optimization of catalysts and solvents for efficiency, cost-effectiveness, and environmental impact. Key parameters include reaction concentration, temperature profiles, catalyst loading, and solvent recyclability.
Catalytic Systems:
Solvent Optimization:
Table 3: Large-Scale Reaction Conditions (Typical Batch Size: 1–10 kg)
Reaction Step | Optimal Solvent | Catalyst/Base | Temperature | Cycle Time | Isolated Yield |
---|---|---|---|---|---|
Pyrazole Formation | Ethanol | Sodium acetate | 80°C | 8–12 h | 90% |
Bromination | Dimethylformamide | None (NBS) | 0–5°C | 2–4 h | 85% |
Cyclization | Toluene | p-Toluenesulfonic acid | 110°C | 6–10 h | 75% |
Purification | Ethyl acetate/Hexane | None | 25°C | 12–24 h | 95% (recovery) |
Process intensification strategies include catalytic reaction distillation for water removal during cyclization and solvent recovery systems to reduce waste. Throughput is further enhanced by telescoping the bromination and cyclization steps without isolating intermediates, achieving overall yields exceeding 65% in current commercial routes [3] [6].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: